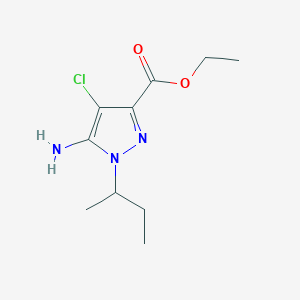

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13501558

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O2 |

|---|---|

| Molecular Weight | 245.70 g/mol |

| IUPAC Name | ethyl 5-amino-1-butan-2-yl-4-chloropyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3 |

| Standard InChI Key | OVVMOXIPAILYDQ-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N |

| Canonical SMILES | CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N |

Introduction

Chemical Identity and Structural Features

The compound’s molecular architecture combines a pyrazole ring with strategically placed substituents that influence its reactivity and biological interactions. The amino group at position 5 and the chlorine atom at position 4 create electron-rich and electron-deficient regions, respectively, enabling diverse chemical transformations. The sec-butyl group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems. The ethyl carboxylate moiety at position 3 offers a site for hydrolysis or further derivatization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1427024-19-8 |

| Molecular Formula | |

| Molecular Weight | 245.70 g/mol |

| Density | Not Available |

| Melting/Boiling Points | Not Available |

The absence of reported melting/boiling points and density in available literature highlights gaps in experimental characterization .

Research Gaps and Future Directions

Current literature lacks detailed pharmacokinetic, toxicological, and mechanistic data for this compound. Key areas for future research include:

-

Synthetic Optimization: Developing high-yield, scalable routes using continuous flow reactors or catalysis.

-

Biological Screening: Evaluating its efficacy against specific molecular targets (e.g., kinases, GPCRs).

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance potency or reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume